4-((2-chlorobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-[[(2-chlorobenzoyl)amino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O2/c21-18-4-2-1-3-17(18)19(26)23-13-14-9-11-25(12-10-14)20(27)24-16-7-5-15(22)6-8-16/h1-8,14H,9-13H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQCNDZMDUIUAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a piperidine ring with several substituents:
- 2-chlorobenzamido group
- 4-fluorophenyl group
- Carboxamide functional group
IUPAC Name
The official IUPAC name for this compound is 4-((2-chlorobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide.
Molecular Formula
The molecular formula is , indicating the presence of chlorine, fluorine, and nitrogen atoms alongside carbon and hydrogen.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes in the body. The presence of the chlorobenzamido and fluorophenyl groups suggests that it may engage with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of their activity. The piperidine ring enhances binding affinity through ionic or hydrogen bonding interactions.
Pharmacological Potential
Research indicates that compounds similar to this compound may exhibit:
- Antineoplastic (anti-cancer) properties : By inhibiting pathways involved in tumor growth.
- Anti-inflammatory effects : Potentially useful in treating inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against breast cancer and prostate cancer cell lines.
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the effects of similar piperidine derivatives on cancer cells. Results indicated a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology.
-
Case Study on Mechanism Exploration :
- Another investigation focused on the mechanism of action, revealing that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
Chlorobenzamido vs. Ureido Substituents
- Target Compound : The 2-chlorobenzamido methyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability and target engagement.
- Analog 1: 4-((3-(4-Chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide (CAS: 1235297-76-3) replaces the benzamido group with a 4-chlorobenzyl-ureido moiety.
- Analog 2 : 4-((3-(3,4-Dimethoxybenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide (CAS: 1235273-91-2) introduces methoxy groups on the benzyl ring, enhancing solubility but possibly reducing metabolic stability due to increased oxidative susceptibility .
Fluorophenyl vs. Halogenated Aryl Groups
- Target Compound : The 4-fluorophenyl group is a common bioisostere for improving pharmacokinetic properties.
- Analog 4: 4-(2-Chlorophenoxy)-N-(3-(methylcarbamoyl)phenyl)piperidine-1-carboxamide (A939572, CAS: 1032229-33-6) replaces the fluorophenyl group with a chlorophenoxy substituent, which may enhance π-π stacking interactions in aromatic-rich binding sites .
Structural Modifications in Piperidine Derivatives
Benzimidazolone Derivatives
- Analog 5 : N-(4-Fluorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 5 in ) features a benzimidazolone ring fused to the piperidine. This rigid structure may improve selectivity for enzymes like 8-oxo-guanine glycosylase (OGG1) but reduces conformational flexibility compared to the target compound .
Aminoethyl Substituents
- Analog Series: Compounds 5–12 in (e.g., 4-(2-Aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride) feature aminoethyl groups instead of benzamido substituents. These analogs exhibit high synthetic yields (90–120%) and are precursors for further functionalization, though their protonated amine groups may limit blood-brain barrier penetration compared to the neutral benzamido group in the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Findings and Implications
Substituent Impact : Chlorine and fluorine atoms in the target compound likely enhance binding to hydrophobic targets, while ureido analogs (e.g., ) may favor polar interactions .
Synthetic Flexibility: High yields (>90%) for aminoethyl analogs () suggest robust methods for piperidine functionalization, applicable to the target compound’s synthesis .
Conformational Stability : X-ray data () confirm that piperidine rings adopt chair conformations, critical for maintaining pharmacophore geometry .
Q & A
Basic: What are the optimized synthetic routes for preparing 4-((2-chlorobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Piperidine Core Functionalization : Introduce the carboxamide group at the 1-position via reaction with 4-fluorophenyl isocyanate under anhydrous conditions (e.g., dichloromethane, 0°C to room temperature) .
Chlorobenzamido-Methyl Incorporation : React the intermediate with 2-chlorobenzoyl chloride in the presence of a coupling agent (e.g., HATU or DCC) and a base (e.g., triethylamine) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by HPLC to achieve ≥95% purity .
Key Parameters : Monitor reaction progress via TLC and confirm final structure using H/C NMR.
Basic: Which analytical techniques are critical for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR (CDCl) should show distinct peaks for the fluorophenyl aromatic protons (~7.2–7.5 ppm) and the piperidine methylene group (~3.0–3.5 ppm) .
- X-ray Crystallography : Resolve crystal lattice parameters (e.g., monoclinic P21/c space group, a = 13.286 Å, b = 9.1468 Å) to confirm stereochemistry and hydrogen-bonding patterns .
- Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., C: 58.12%, H: 4.81%, N: 9.34%) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with substituents at the 2-chlorobenzamido (e.g., 3-Cl, 4-F) or fluorophenyl (e.g., 3-CF) positions to assess electronic effects .
- Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based activity assays. Correlate IC values with logP (calculated via HPLC) to refine hydrophobicity .
- Molecular Docking : Use crystallographic data (e.g., PDB ID from ) to model binding interactions and prioritize synthetic targets .
Advanced: What strategies are effective for resolving contradictions in reported biological data?
Methodological Answer:
- Multi-Assay Validation : Compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
- Batch Reproducibility : Ensure compound purity (≥98% via HPLC) and stability (e.g., assess degradation in DMSO over 72 hours) to exclude batch-specific artifacts .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide) to identify trends in bioactivity .
Advanced: How can pharmacokinetic properties be systematically profiled for this compound?
Methodological Answer:
- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) using UV-Vis spectroscopy .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
- Plasma Protein Binding : Use ultrafiltration followed by LC-MS to determine unbound fraction .
Advanced: What experimental designs are recommended for in vivo efficacy studies?
Methodological Answer:
- Dose Optimization : Conduct a 7-day tolerability study in rodents (1–100 mg/kg, oral) to establish MTD .
- Pharmacodynamic Markers : Measure target modulation in tissues (e.g., Western blot for enzyme inhibition) .
- Control Groups : Include a structurally inert analog (e.g., piperidine-1-carboxamide without substituents) to isolate scaffold-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
